3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound with a unique structure that includes a pyrazine ring, an azetidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylating agents under controlled conditions.
Formation of the Azetidine Ring: This step may involve a cyclization reaction using appropriate reagents and catalysts.
Coupling with the Pyrazine Ring: The final step involves coupling the azetidine intermediate with a pyrazine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.
Biological Research: It may be used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile is not well understood. it is likely to interact with specific molecular targets and pathways, depending on its structure and functional groups. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile: This compound is unique due to its specific combination of functional groups and ring structures.
Other Pyrazine Derivatives: Compounds with similar pyrazine rings but different substituents may have different properties and applications.
Other Azetidine Derivatives: Compounds with azetidine rings but different substituents may also have different properties and applications.
Properties
IUPAC Name |
3-[3-[methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-22(12-2-5-23(14(12)25)9-15(16,17)18)10-7-24(8-10)13-11(6-19)20-3-4-21-13/h3-4,10,12H,2,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRFQFHSKRUNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)CC(F)(F)F)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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